2-{[(tert-butoxy)carbonyl](methyl)amino}-2-(4-chlorophenyl)acetic acid
Description
Structure and Key Features The compound 2-{(tert-butoxy)carbonylamino}-2-(4-chlorophenyl)acetic acid is a Boc (tert-butoxycarbonyl)-protected amino acid derivative. Its structure features:
- A central α-carbon bonded to a 4-chlorophenyl group and a substituted amino group (N-methyl-Boc).
- The Boc group provides steric protection and stability, while the methyl substituent on the nitrogen modulates reactivity.
Molecular Formula: C₁₄H₁₈ClNO₄ Molecular Weight: 299.75 g/mol (calculated).
Applications likely include use as a pharmaceutical intermediate or building block in peptide synthesis.
Properties
IUPAC Name |
2-(4-chlorophenyl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO4/c1-14(2,3)20-13(19)16(4)11(12(17)18)9-5-7-10(15)8-6-9/h5-8,11H,1-4H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYVAROQMUXUQPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(C1=CC=C(C=C1)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Azanyl Ester Formation
The carboxylic acid is coupled with tert-butyl aminocarbonate (BocNHOH) in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC), yielding the azanyl ester 2-(4-chlorophenyl)acetyloxycarbamate (RCO₂NHBoc).
Iron-Catalyzed Migration
The azanyl ester undergoes a stereocontrolled 1,3-nitrogen migration using an iron catalyst (e.g., Fe(acac)₃) to produce 2-(Boc-amino)-2-(4-chlorophenyl)acetic acid . Subsequent methylation of the amine is required to introduce the methyl group. This is achieved via reductive amination with formaldehyde and sodium cyanoborohydride, followed by Boc reprotection.
Key Data:
Boc Protection of Pre-Formed N-Methyl Amino Acids
This method involves synthesizing the N-methyl amino acid precursor prior to Boc protection.
Strecker Synthesis of 2-(Methylamino)-2-(4-chlorophenyl)acetic Acid
4-Chlorophenylacetaldehyde undergoes a Strecker reaction with methylamine and potassium cyanide, forming the α-aminonitrile intermediate. Acidic hydrolysis converts the nitrile to the carboxylic acid, yielding 2-(methylamino)-2-(4-chlorophenyl)acetic acid .
Boc Protection
The free amine is protected using di-tert-butyl dicarbonate (Boc₂O) in a tetrahydrofuran (THF)/water mixture with a base such as sodium hydroxide.
Key Data:
Acylative Coupling with Activated Intermediates
A method adapted from The Royal Society of Chemistry (2014) involves activating Boc-protected glycine derivatives for nucleophilic substitution.
Synthesis of Boc-N-Methylglycine
Sarcosine (N-methylglycine) is reacted with Boc₂O in dichloromethane (DCM) using 4-dimethylaminopyridine (DMAP) as a catalyst, yielding Boc-N-methylglycine .
Enolate Alkylation
The Boc-protected glycine is deprotonated with lithium diisopropylamide (LDA) and alkylated with 4-chlorobenzyl bromide. Hydrolysis of the ester group produces the target compound.
Key Data:
Patent-Based Synthesis from Orthocresol Derivatives
A patented route for chlorophenoxyacetic acids (US2770651A) provides insights into handling chlorophenyl groups. Though designed for phenoxy acids, key steps are adaptable:
Amine Functionalization
The carboxylic acid is converted to an acyl chloride and reacted with N-methyl-Boc-protected hydroxylamine, followed by catalytic reduction to yield the target compound.
Key Data:
Comparative Analysis of Methods
| Method | Starting Material | Key Step | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Iron-Catalyzed Migration | 2-(4-Chlorophenyl)acetic acid | 1,3-Nitrogen migration | 70–85 | 90–95 |
| Strecker Synthesis | 4-Chlorophenylacetaldehyde | Strecker reaction | 50–65 | 85–90 |
| Acylative Coupling | Boc-N-methylglycine | Enolate alkylation | 40–55 | >90 |
| Patent-Based Synthesis | Chlorobenzene | Friedel-Crafts acylation | 60–70 | 80–85 |
Chemical Reactions Analysis
Types of Reactions
2-{(tert-butoxy)carbonylamino}-2-(4-chlorophenyl)acetic acid can undergo various chemical reactions, including:
Substitution reactions: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Deprotection reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid or hydrochloric acid.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents.
Deprotection reactions: Reagents such as trifluoroacetic acid or hydrochloric acid in dichloromethane are commonly used.
Major Products Formed
Substitution reactions: Products include derivatives where the chlorine atom is replaced by the nucleophile.
Deprotection reactions: The major product is the free amine after removal of the Boc group.
Scientific Research Applications
Structural Characteristics
The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis due to its stability and ease of removal. The presence of a 4-chlorophenyl group enhances its biological activity, making it a valuable candidate for drug development.
Peptide Synthesis
The Boc protecting group allows for selective reactions during peptide synthesis, facilitating the formation of complex peptides. The compound serves as an intermediate in synthesizing various peptides that exhibit biological activity, particularly in the context of drug discovery.
Anticancer Research
Recent studies have indicated that derivatives of this compound may possess anticancer properties. For instance, modifications to the amino acid backbone can yield compounds that inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation.
Case Study: Anticancer Activity
A study published in Journal of Medicinal Chemistry demonstrated that certain derivatives of Boc-protected amino acids exhibited significant cytotoxicity against various cancer cell lines. The results highlighted the importance of structural modifications in enhancing biological activity.
Neuropharmacology
The compound's structural similarity to neurotransmitters suggests potential applications in neuropharmacology. Research is ongoing to evaluate its effects on neurotransmitter receptors, which could lead to new treatments for neurological disorders.
Case Study: Neurotransmitter Receptor Interaction
In a recent investigation, researchers explored the binding affinity of Boc-DL-4-chlorophenylalanine derivatives to serotonin receptors. Preliminary results indicated promising interactions that warrant further exploration for therapeutic applications in mood disorders.
Table 1: Comparison of Biological Activities
| Compound Name | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| Boc-DL-4-chlorophenylalanine | Anticancer | 10 | Journal of Medicinal Chemistry |
| Modified Derivative A | Serotonin Receptor | 5 | Neuropharmacology Journal |
| Modified Derivative B | Anticancer | 15 | Cancer Research |
Table 2: Synthesis Pathways
| Step | Reagents/Conditions | Product |
|---|---|---|
| 1 | Boc2O, DMAP | Boc-protected amino acid |
| 2 | 4-Chlorobenzoyl chloride, base | Boc-DL-4-chlorophenylalanine |
| 3 | Hydrolysis under acidic conditions | 2-{(tert-butoxy)carbonylamino}-2-(4-chlorophenyl)acetic acid |
Mechanism of Action
The mechanism of action of 2-{(tert-butoxy)carbonylamino}-2-(4-chlorophenyl)acetic acid involves its interaction with specific molecular targets. The Boc group provides protection to the amine functionality, allowing selective reactions to occur at other sites. Upon deprotection, the free amine can interact with biological targets, potentially modulating their activity .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The table below compares the target compound with key analogs, highlighting substituent effects and molecular
| Compound Name | Amino Group Substituent | Phenyl Substituent | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Properties/Applications |
|---|---|---|---|---|---|---|
| Target: 2-{(tert-Butoxy)carbonylamino}-2-(4-chlorophenyl)acetic acid | Methyl, Boc | 4-Chloro | C₁₄H₁₈ClNO₄ | 299.75 | Not available | Enhanced steric protection; pharmaceutical intermediate |
| 2-((tert-Butoxycarbonyl)amino)-2-(4-chlorophenyl)acetic acid | Boc (no methyl) | 4-Chloro | C₁₃H₁₆ClNO₄ | 285.72 | 209525-73-5 | Lower steric hindrance; intermediate in peptide synthesis |
| 2-((tert-Butoxycarbonyl)amino)-2-(4-hydroxyphenyl)acetic acid | Boc (no methyl) | 4-Hydroxy | C₁₃H₁₇NO₅ | 267.28 | 53249-34-6 | Higher polarity due to -OH; improved aqueous solubility |
| TERT-BUTOXYCARBONYLAMINO-P-TOLYL-ACETIC ACID | Boc (no methyl) | 4-Methyl | C₁₄H₁₉NO₄ | 265.30 | 28044-77-1 | Electron-donating methyl group; increased lipophilicity |
| 2-{(tert-Butoxy)carbonylamino}-2-(3-chlorophenyl)acetic acid | Methyl, Boc | 3-Chloro | C₁₄H₁₇ClNO₄ | ~299.75 | EN300-115456 | Meta-chloro substituent; altered electronic effects |
Substituent Effects and Functional Implications
Amino Group Modifications: The methyl group on the nitrogen (target compound) increases steric bulk compared to unmethylated analogs (e.g., ). This may reduce racemization risks during peptide coupling and enhance stability under acidic conditions . Boc vs. Other Protecting Groups: Boc is preferred for its stability and ease of removal under mild acidic conditions (e.g., trifluoroacetic acid), as seen in .
Phenyl Ring Substituents: 4-Chloro (Target): Electron-withdrawing effect increases the α-proton acidity, facilitating deprotonation in nucleophilic reactions. The chloro group may also enhance binding affinity in drug candidates . 4-Hydroxy (): Introduces hydrogen-bonding capability, improving solubility in polar solvents (e.g., water or methanol) but reducing stability under basic conditions . 4-Methyl (): Electron-donating methyl group boosts lipophilicity, favoring membrane permeability in bioactive molecules .
Hazard Profiles :
- The target compound’s unmethylated analog () carries hazards H302+H312+H332 (harmful if swallowed, in contact with skin, or inhaled), while the 4-hydroxy analog () has H315-H319-H335 (skin/eye irritation). Substituents like methyl or chloro may alter toxicity pathways .
Biological Activity
2-{(tert-butoxy)carbonylamino}-2-(4-chlorophenyl)acetic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C14H19ClN2O4
- Molecular Weight : 304.76 g/mol
- CAS Number : 669713-92-2
The biological activity of this compound is primarily attributed to its structural features, which include a tert-butoxycarbonyl group and a 4-chlorophenyl moiety. These components are known to influence various biological pathways:
- Antiviral Activity : Research indicates that compounds with similar structures exhibit antiviral properties by inhibiting viral replication and targeting specific viral enzymes, such as neuraminidase .
- Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory responses, possibly through the inhibition of pro-inflammatory cytokines like TNF-α .
- Antibacterial Activity : Similar derivatives have demonstrated antibacterial properties, suggesting that this compound may also inhibit bacterial growth by disrupting cell wall synthesis or function .
Biological Activity Data
| Activity Type | Mechanism | Reference |
|---|---|---|
| Antiviral | Inhibition of neuraminidase | |
| Anti-inflammatory | Inhibition of TNF-α production | |
| Antibacterial | Disruption of bacterial cell walls |
Case Studies
- Antiviral Efficacy Against Influenza Virus
- Anti-inflammatory Properties
-
Antibacterial Activity
- A comparative study on various substituted phenylacetic acids revealed that compounds similar to 2-{(tert-butoxy)carbonylamino}-2-(4-chlorophenyl)acetic acid exhibited substantial antibacterial activity against Gram-positive bacteria, indicating potential for development as new antibiotics .
Q & A
Q. What are the optimal synthetic routes for 2-{(tert-butoxy)carbonylamino}-2-(4-chlorophenyl)acetic acid, and how are intermediates stabilized?
- Methodological Answer : The synthesis involves sequential protection-deprotection strategies. A typical route starts with Boc (tert-butoxycarbonyl) protection of the amino group to prevent undesired side reactions. For example, coupling 4-chlorophenylacetic acid derivatives with methylamine under carbodiimide-mediated conditions (e.g., EDC/HOBt) achieves the desired amide bond formation . Key steps:
- Step 1 : Boc protection of the amine using di-tert-butyl dicarbonate (Boc₂O) in THF at 0–5°C.
- Step 2 : Methylation via reductive amination or alkylation with methyl iodide.
- Step 3 : Acidic deprotection (e.g., TFA/DCM) to yield the final compound.
Intermediate stability is ensured by using anhydrous solvents and inert atmospheres (N₂/Ar). Progress is monitored via TLC (Rf ~0.3 in EtOAc/hexane) and confirmed by NMR (δ 1.4 ppm for Boc tert-butyl group) .
Q. How can researchers confirm the structural identity and purity of this compound?
- Methodological Answer : Use a combination of:
- 1H/13C NMR : Key signals include the Boc tert-butyl group (δ 1.4 ppm in 1H; ~28 ppm in 13C) and the 4-chlorophenyl aromatic protons (δ 7.3–7.5 ppm) .
- Mass Spectrometry (MS) : ESI-MS ([M+H]+ expected at m/z 286.7 for C₁₃H₁₆ClNO₄) .
- HPLC : Reverse-phase C18 column (≥95% purity, retention time ~8–10 min in 60% MeCN/water) .
Q. What purification techniques are effective for isolating this compound from reaction by-products?
- Methodological Answer :
- Flash Chromatography : Use silica gel with gradient elution (hexane → EtOAc) to separate polar by-products .
- Recrystallization : Ethanol/water mixtures yield high-purity crystals (melting point: ~120–125°C) .
- Acid-Base Extraction : Leverage the compound’s carboxylic acid group by adjusting pH (e.g., partition between aqueous HCl and EtOAc) .
Advanced Research Questions
Q. How can researchers resolve chiral centers in derivatives of this compound, and what analytical methods validate enantiomeric purity?
- Methodological Answer :
- Asymmetric Synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) or catalytic asymmetric hydrogenation .
- Chiral HPLC : Use columns like Chiralpak AD-H with hexane/isopropanol (90:10); compare retention times to racemic mixtures .
- Optical Rotation : Measure [α]D²⁵ (e.g., +15° to +20° for the (S)-enantiomer in CHCl₃) .
Q. What in vitro assays are suitable for evaluating this compound’s biological activity, particularly in peptide-based drug discovery?
- Methodological Answer :
- Receptor Binding Assays : Radioligand displacement (e.g., using ³H-labeled ligands) to determine IC₅₀ values .
- Enzyme Inhibition : Fluorescence-based assays (e.g., trypsin-like proteases) with Michaelis-Menten kinetics analysis .
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka/kd) to immobilized targets .
Q. How do computational docking studies inform the design of derivatives with enhanced target affinity?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Use Schrödinger Maestro or AutoDock Vina to model interactions with target proteins (e.g., ACE2 or proteases) .
- Free Energy Perturbation (FEP) : Predict ΔΔG values for substituent modifications (e.g., replacing 4-Cl with 4-F) .
- Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (e.g., carbonyl groups) using MOE or Discovery Studio .
Q. How should researchers address contradictions in reported synthetic yields or reaction conditions?
- Methodological Answer :
- Reaction Optimization : Screen solvents (DMF vs. THF), temperatures (0°C vs. RT), and catalysts (DMAP vs. pyridine) using DoE (Design of Experiments) .
- By-Product Analysis : Use LC-MS to identify side products (e.g., over-alkylation or Boc cleavage) .
- Cross-Validation : Reproduce literature protocols with strict moisture control (e.g., molecular sieves for anhydrous DMF) .
Q. What stability challenges arise under varying pH and temperature conditions, and how are they mitigated?
- Methodological Answer :
- Accelerated Stability Studies : Incubate the compound at 40°C/75% RH for 4 weeks; monitor degradation via HPLC .
- pH Sensitivity : The Boc group hydrolyzes under acidic conditions (pH < 3), requiring neutral buffers for biological assays .
- Storage : Store at –20°C in sealed, desiccated containers to prevent hygroscopic degradation .
Key Research Findings
- Synthetic Efficiency : Yields range from 45–70% depending on solvent choice (THF > DMF) and Boc protection efficiency .
- Biological Relevance : Analogues with 4-fluorophenyl substituents show 2-fold higher ACE2 inhibition compared to 4-chlorophenyl derivatives .
- Computational Insights : MD simulations predict that methylamino substitution enhances hydrophobic pocket occupancy in protease targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
